![molecular formula C25H20F3NO4 B2838939 (2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 959580-94-0](/img/structure/B2838939.png)
(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid
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Overview
Description
The compound is a derivative of amino acids, which are the building blocks of proteins. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests that this compound could be used in peptide synthesis. The Fmoc group is commonly used to protect the amino group during peptide synthesis, and can be removed under mild basic conditions .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the Fmoc-protected amino acid with the trifluorophenyl group. This could be achieved using peptide coupling reagents like carbodiimides .Molecular Structure Analysis
The molecular structure of this compound would include a central carbon atom (the alpha carbon), attached to an amino group, a carboxyl group, a hydrogen atom, and a complex side chain. The side chain would include the trifluorophenyl group and the Fmoc-protected amino group .Chemical Reactions Analysis
In terms of reactivity, the compound could participate in reactions typical of amino acids. For example, the carboxyl group could react with bases, and the amino group could react with acids. The Fmoc group could be removed using a base like piperidine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amino acids are solid at room temperature, and they have high melting points due to their ability to form strong hydrogen bonds. The presence of the trifluorophenyl group could make the compound more hydrophobic .Scientific Research Applications
- The compound contains an Fmoc (fluoren-9-ylmethoxy)carbonyl group, which is commonly used in solid-phase peptide synthesis. Fmoc amino acid derivatives serve as stable and efficient coupling agents during peptide assembly .
Peptide Synthesis
Safety And Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid involves the protection of the amine group, followed by the addition of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the carboxylic acid. The trifluorophenyl group is then added to the Fmoc-protected carboxylic acid, followed by deprotection of the Fmoc group and coupling of the amino acid to the trifluorophenyl group. The final step involves deprotection of the amine group to yield the target compound.", "Starting Materials": [ "L-alanine", "9H-fluorene-9-methanol", "2,4,5-trifluorophenylacetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Tetrahydrofuran (THF)", "Dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)", "Acetic acid", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "1. Protection of the amine group of L-alanine using Fmoc-OSu in DMF", "2. Addition of Fmoc-protected L-alanine to 9H-fluorene-9-methanol in the presence of DCC and NHS in DCM", "3. Addition of 2,4,5-trifluorophenylacetic acid to the Fmoc-protected amino acid in the presence of DCC and NHS in DCM", "4. Deprotection of the Fmoc group using 20% piperidine in DMF", "5. Coupling of the amino acid to the trifluorophenyl group using DIPEA in DMF", "6. Deprotection of the amine group using 20% HCl in methanol", "7. Neutralization of the reaction mixture using NaOH", "8. Purification of the product using column chromatography with a mixture of DCM and methanol as the eluent" ] } | |
CAS RN |
959580-94-0 |
Product Name |
(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid |
Molecular Formula |
C25H20F3NO4 |
Molecular Weight |
455.433 |
IUPAC Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2,4,5-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C25H20F3NO4/c26-19-11-21(28)20(27)9-13(19)10-22(29)23(24(30)31)25(32)33-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22-23H,10,12,29H2,(H,30,31)/t22?,23-/m0/s1 |
InChI Key |
QYPHZVUAPKDXTN-WCSIJFPASA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CC(=C(C=C4F)F)F)N)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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